1,6-Naphthyridin-2(1H)-One

Vue d'ensemble

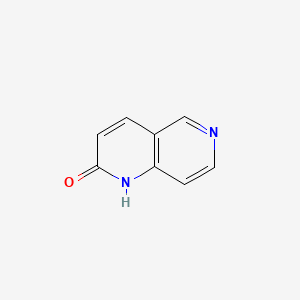

Description

1,6-Naphthyridin-2(1H)-One is a heterocyclic compound that belongs to the naphthyridine family It is characterized by a fused ring system consisting of a pyridine ring and a pyridone ring

Applications De Recherche Scientifique

1,6-Naphthyridin-2(1H)-One has numerous scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.

Industry: The compound is used in the development of advanced materials, including polymers and dyes.

Mécanisme D'action

Target of Action

The primary targets of 1,6-Naphthyridin-2(1H)-One are tyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell. They play significant roles in the regulation of many cellular processes, including cell signaling, growth, and division.

Mode of Action

This compound interacts with its targets, the tyrosine kinases, by binding to their active sites. This binding inhibits the activity of the tyrosine kinases, preventing them from phosphorylating other proteins . The inhibition of tyrosine kinases can lead to a decrease in cell proliferation and induce apoptosis, or programmed cell death.

Biochemical Pathways

The inhibition of tyrosine kinases by this compound affects several biochemical pathways. These include the PI3K/AKT/mTOR pathway and the RAS/RAF/MEK/ERK pathway, which are involved in cell cycle progression, survival, and apoptosis . The inhibition of these pathways can lead to a decrease in cell proliferation and an increase in cell death.

Result of Action

The result of the action of this compound is a decrease in cell proliferation and an increase in cell death . This is due to the compound’s inhibition of tyrosine kinases and the subsequent effects on cell signaling pathways.

Analyse Biochimique

Biochemical Properties

1,6-Naphthyridin-2(1H)-One plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with tyrosine kinases, a class of enzymes that play a key role in signal transduction pathways. The interaction between this compound and tyrosine kinases can lead to the inhibition of kinase activity, thereby affecting downstream signaling events . Additionally, this compound can bind to specific proteins, altering their conformation and function, which can have significant implications for cellular processes.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and proteins, leading to changes in their activity and function. For instance, this compound can inhibit the activity of tyrosine kinases by binding to their active sites, preventing substrate phosphorylation and subsequent signal transduction . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,6-Naphthyridin-2(1H)-One can be synthesized through various methods. One common approach involves the diazotization of 3-aryl-1,6-naphthyridine-2,7-diamines, followed by subsequent reactions in different solvents such as concentrated hydrochloric acid, 50% tetrafluoroboric acid, 70% hydrofluoric acid-pyridine, 20% and 90% sulfuric acid, dilute hydrochloric acid, and neat trifluoroacetic acid . The choice of solvent and reaction conditions can significantly influence the yield and purity of the target compound.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely.

Analyse Des Réactions Chimiques

Types of Reactions

1,6-Naphthyridin-2(1H)-One undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding naphthyridine derivatives.

Reduction: Reduction reactions can convert this compound into different reduced forms, depending on the reagents and conditions used.

Substitution: The compound can undergo substitution reactions, particularly at the nitrogen and carbon atoms in the ring system.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like alkyl halides, acyl chlorides, and amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while reduction can produce various reduced naphthyridine derivatives.

Comparaison Avec Des Composés Similaires

Similar Compounds

1,5-Naphthyridine: Another naphthyridine derivative with a different ring fusion pattern.

1,8-Naphthyridine: Similar to 1,6-Naphthyridin-2(1H)-One but with nitrogen atoms at different positions in the ring system.

2-Methyl-1,6-Naphthyridine: A methyl-substituted derivative of this compound.

Uniqueness

This compound is unique due to its specific ring fusion pattern and the presence of a pyridone ring, which imparts distinct chemical and biological properties.

Activité Biologique

1,6-Naphthyridin-2(1H)-one is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications of this compound, supported by data tables and relevant case studies.

Overview of this compound

This compound belongs to the naphthyridine family, characterized by two fused pyridine rings. This compound exhibits a range of biological activities, including antimicrobial, anticancer, and antiviral properties. The structural diversity of naphthyridines allows for the modification of their pharmacological profiles through various substituents at different positions on the ring system.

Synthesis of this compound

The synthesis of this compound can be achieved through various methods, including:

- Condensation Reactions : Using diethyl malonate and an appropriate amine to form the bicyclic structure.

- Cyclization Methods : Involving the reaction of substituted pyridines with carbonyl compounds under acidic conditions.

The following table summarizes common synthetic routes and yields:

| Synthetic Method | Key Reagents | Yield (%) |

|---|---|---|

| Condensation | Diethyl malonate + Amine | 40-60% |

| Cyclization | Pyridine derivative + Carbonyl | 30-50% |

Anticancer Properties

Recent studies have highlighted the potential of this compound derivatives as anticancer agents. For instance:

- FGFR4 Inhibition : Certain derivatives have shown potent inhibitory activity against fibroblast growth factor receptor 4 (FGFR4), which is implicated in hepatocellular carcinoma. These compounds exhibited low micromolar activity in cell line assays, making them promising candidates for further development in cancer therapy .

Antiviral Activity

1,6-Naphthyridin-2(1H)-ones have also been investigated for their antiviral properties:

- HCV Inhibition : Compounds derived from this scaffold have demonstrated efficacy against the hepatitis C virus (HCV), showcasing their potential as antiviral agents .

Structure-Activity Relationships (SAR)

The biological activity of 1,6-naphthyridin-2(1H)-ones is significantly influenced by the substitution pattern at various positions on the naphthyridine ring:

- Substitution at N1 : The presence or absence of substituents at position N1 affects receptor binding affinity and selectivity. For example, unsubstituted compounds at N1 tend to exhibit different biological profiles compared to those with methyl or phenyl groups .

- C3 and C4 Positions : The nature of substituents at C3 and C4 correlates with selectivity for specific biological targets. Compounds with a C3-C4 double bond often display distinct biological activities compared to those with a single bond .

Case Study 1: BCR Kinase Inhibitors

A series of this compound derivatives were evaluated for their ability to inhibit breakpoint cluster region protein (BCR) kinase in B lymphoid malignancies. The most active compounds showed IC50 values in the nanomolar range, indicating strong inhibitory effects on cancer cell proliferation .

Case Study 2: DDR2 Inhibition

Another study focused on the development of this compound analogues as discoidin domain receptor 2 (DDR2) inhibitors for lung cancer treatment. These compounds were found to effectively block DDR2 signaling pathways in vitro, leading to reduced cell viability in lung cancer cell lines .

Propriétés

IUPAC Name |

1H-1,6-naphthyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O/c11-8-2-1-6-5-9-4-3-7(6)10-8/h1-5H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQKMVHXJWJNEQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC2=C1C=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20343421 | |

| Record name | 1,6-Naphthyridin-2(1H)-One | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20343421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23616-29-7 | |

| Record name | 1,6-Naphthyridin-2(1H)-One | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20343421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.